molecular formula C17H15ClO4 B1603827 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid CAS No. 61024-31-5

2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid

Cat. No. B1603827
CAS RN: 61024-31-5
M. Wt: 318.7 g/mol
InChI Key: OTLZAXXVHHHGDU-UHFFFAOYSA-N
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Description

This compound, also known as Fenofibric acid, is a derivative of fibric acid . It has a molecular weight of 318.75 .


Molecular Structure Analysis

The molecular formula of this compound is C17H15ClO4 . Unfortunately, the specific structural details are not provided in the retrieved information.


Chemical Reactions Analysis

This compound has been used in the preparation of bisphthalazinone monomers, which are required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . Further details on its chemical reactions are not available in the retrieved information.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187 °C . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Degradation Studies

The compound has been studied for its degradation under neutral and basic conditions. For example, ciprofibrate, which includes a similar molecular structure, degrades into several products under various conditions, showing its reactivity and potential environmental impact (Dulayymi et al., 1993).

Structural Analysis and Molecular Interaction

Fenofibric acid, closely related to the queried compound, has been analyzed for its structural properties, particularly focusing on its hydrogen-bond-type packing interaction, which is crucial for understanding its interactions at the molecular level (Rath, Haq, & Balendiran, 2005).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds have been explored, offering insights into the chemical properties and potential applications of 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. This includes the synthesis of degradation products of Fenofibrate, another related compound, under various conditions (Mulgund et al., 2014).

Biomolecular Chemistry

Studies on isopropyl fibrates, which share a similar structure, provide insights into the biomolecular chemistry, including conformational properties and interactions, of 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Balendiran et al., 2012).

Allosteric Modifiers of Hemoglobin

Research has been conducted on the ability of similar compounds to act as allosteric modifiers of hemoglobin, which could have significant implications in medical and biological contexts, such as treatment of ischemia or stroke (Randad et al., 1991).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H302 . It is recommended to handle with care and avoid ingestion.

properties

IUPAC Name

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZAXXVHHHGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614897
Record name 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid

CAS RN

61024-31-5
Record name 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Arafat, B Arafat, A Abu Awwad, OJ Schmitz - Chromatographia, 2016 - Springer
A sensitive, high-throughput and economic liquid chromatographic method for determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection …
Number of citations: 3 link.springer.com

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